

Spectroscopic Profile of 2-sec-Butylcyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-sec-Butylcyclohexanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-sec-Butylcyclohexanone** (CAS No. 14765-30-1), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-sec-Butylcyclohexanone**.

Table 1: ^1H NMR Spectroscopic Data

Due to the complexity of the overlapping signals in the aliphatic region and the presence of diastereomers, the ^1H NMR spectrum of **2-sec-butylcyclohexanone** is intricate. While specific, experimentally-derived peak assignments with coupling constants are not readily available in public databases, a representative summary of expected chemical shift ranges is provided below.

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
2.20 - 2.50	Multiplet	CH adjacent to C=O
1.20 - 2.10	Multiplet	Cyclohexane ring CH ₂ and sec-butyl CH
0.80 - 1.10	Multiplet (t, d)	sec-Butyl CH ₃

Note: The spectrum is expected to be complex due to the presence of multiple stereoisomers. The chemical shifts are approximate and can vary based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a clearer picture of the carbon framework of **2-sec-Butylcyclohexanone**.

Chemical Shift (δ) ppm	Tentative Assignment
~212	C=O (Ketone)
~50 - 55	CH adjacent to C=O
~30 - 45	Cyclohexane ring CH ₂
~25 - 30	sec-Butyl CH ₂ and CH
~10 - 15	sec-Butyl CH ₃

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The presence of stereoisomers may lead to additional signals.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of **2-sec-Butylcyclohexanone** is characterized by the prominent absorption of the carbonyl group.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2960 - 2870	C-H Stretch (Aliphatic)	Strong
~1715	C=O Stretch (Ketone)	Strong
~1450	CH ₂ Bend (Scissoring)	Medium
~1375	CH ₃ Bend	Medium

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of **2-sec-Butylcyclohexanone** provides key information about its molecular weight and fragmentation pattern under electron ionization.^[1]

m/z	Relative Abundance (%)	Tentative Fragment Assignment
154	< 5	[M] ⁺ (Molecular Ion)
98	100	[M - C ₄ H ₈] ⁺ (McLafferty Rearrangement)
83	~16	[C ₆ H ₁₁] ⁺
70	~20	[C ₅ H ₁₀] ⁺
55	~39	[C ₄ H ₇] ⁺
41	~27	[C ₃ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **2-sec-Butylcyclohexanone** (10-20 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: The Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3-1.0 Hz) followed by a Fourier transform. The resulting spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-sec-Butylcyclohexanone** is a liquid at room temperature, the spectrum is typically acquired using the neat liquid. A single drop of the sample is placed

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory is used.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

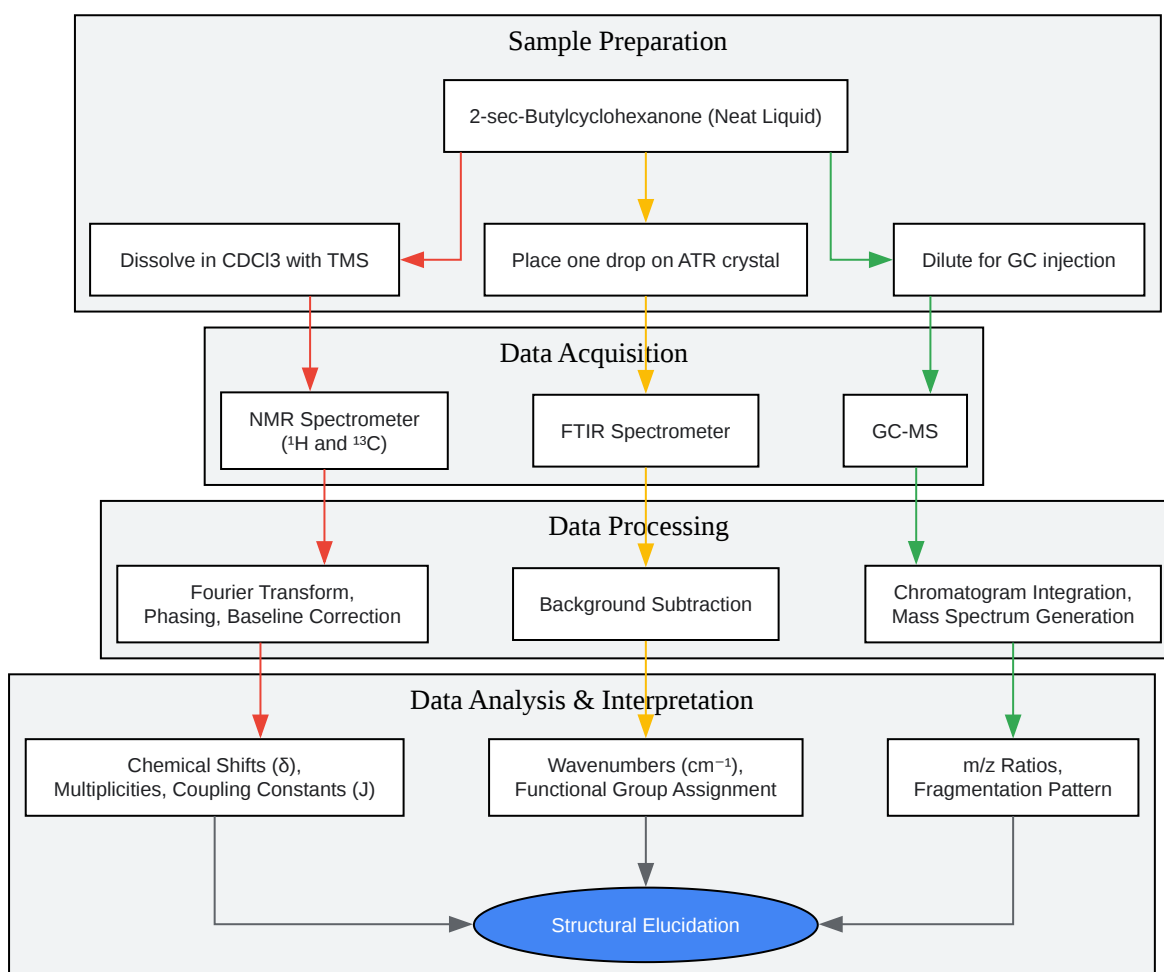
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities.
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate.
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Temperature Program: An initial temperature of 50-70 $^{\circ}\text{C}$, held for 1-2 minutes, followed by a ramp of 10-15 $^{\circ}\text{C}/\text{min}$ to a final temperature of 250-280 $^{\circ}\text{C}$.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The fragments are compared to known fragmentation mechanisms for ketones to aid in structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-sec-Butylcyclohexanone**.



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Workflow for the spectroscopic analysis of **2-sec-Butylcyclohexanone**.

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References

- 1. 2-sec-Butyl cyclohexanone | C₁₀H₁₈O | CID 61771 - PubChem [pubchem.ncbi.nlm.nih.gov]
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